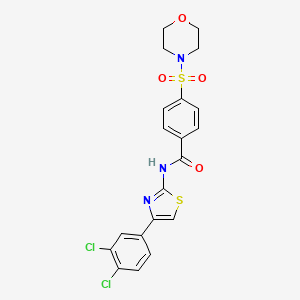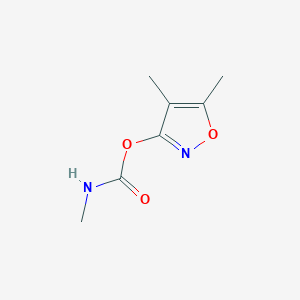
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of compounds known as kinase inhibitors, which are molecules that inhibit the activity of enzymes called kinases. Kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, DTTB has the potential to be used as a therapeutic agent in the treatment of various diseases, including cancer.
Mechanism of Action
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits the activity of several kinases, including B-Raf, C-Raf, and VEGFR2. These kinases are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. By inhibiting the activity of these kinases, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can prevent cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits the activity of several kinases, which can prevent cancer cell growth and induce apoptosis. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This effect can prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in lab experiments is its specificity for kinases. N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide selectively inhibits the activity of several kinases, which can make it a valuable tool in studying the role of kinases in various cellular processes. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have low toxicity, which can make it a safer alternative to other kinase inhibitors.
However, there are also some limitations to using N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in lab experiments. One of the main limitations is its solubility. N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has low solubility in water, which can make it difficult to work with in lab experiments. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a short half-life, which can make it challenging to study its long-term effects.
Future Directions
There are several future directions in the study of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One area of research is the development of more efficient synthesis methods for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Additionally, researchers are exploring the potential of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are investigating the use of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide begins with the reaction of 3,4-dichlorophenyl isothiocyanate with 2-aminothiazole to form 4-(3,4-dichlorophenyl)thiazol-2-yl isothiocyanate. This intermediate is then reacted with 4-(methylsulfonyl)aniline to form N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.
Scientific Research Applications
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research is its use as a cancer therapeutic agent. Studies have shown that N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits the activity of several kinases that are involved in cancer cell growth and proliferation. Additionally, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S2/c21-16-6-3-14(11-17(16)22)18-12-30-20(23-18)24-19(26)13-1-4-15(5-2-13)31(27,28)25-7-9-29-10-8-25/h1-6,11-12H,7-10H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOVFZGMOJXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[C-phenyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]indene-1,3-dione](/img/structure/B2912211.png)








![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/no-structure.png)
